Piperidinium acetate

Catalog No.
S720070
CAS No.
4540-33-4
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidinium acetate

CAS Number

4540-33-4

Product Name

Piperidinium acetate

IUPAC Name

piperidin-1-ium;acetate

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4)

InChI Key

RAIYODFGMLZUDF-UHFFFAOYSA-N

SMILES

CC(=O)[O-].C1CC[NH2+]CC1

Canonical SMILES

CC(=O)[O-].C1CC[NH2+]CC1

Organic Synthesis:

  • As a Catalyst: Piperidinium acetate acts as a mild, reusable Brønsted-Lowry acid catalyst in various organic reactions, including esterifications, condensations, and alkylations. Its Brønsted acidity allows it to protonate carbonyl groups, activating them for nucleophilic attack. Studies have shown its effectiveness in reactions like the Steglich esterification, a method for ester bond formation [].

Medicinal Chemistry:

  • Salt Formation: Piperidinium acetate is sometimes used as a counterion in the synthesis of medicinal compounds. This helps improve the water solubility and stability of the desired drug molecule, facilitating its formulation and administration. For instance, piperidinium acetate is used as a salt form of the antipsychotic drug haloperidol during its synthesis [].

Material Science Research:

  • Ionic Liquids: Piperidinium acetate can be employed as a precursor for the preparation of ionic liquids, a class of salts with melting points below 100°C. These ionic liquids possess unique properties like high ionic conductivity and thermal stability, making them valuable in various applications, including catalysis, electrochemistry, and material separation processes [].

Analytical Chemistry:

  • Chromatographic Separation: Piperidinium acetate, due to its ionic nature, can interact with various analytes (compounds of interest) in chromatographic techniques like ion-exchange chromatography. This interaction allows for the separation of analytes based on their charge and polarity, aiding in their identification and purification [].

Piperidinium acetate is an organic compound with the chemical formula C₇H₁₅NO₂. It appears as a colorless to pale yellow solid and has a distinct ammonia-like odor. This compound is notable for its solubility in water and various organic solvents, making it useful in numerous chemical applications. Piperidinium acetate serves primarily as a basic catalyst in organic synthesis, particularly in reactions such as acylation and esterification .

Research on the specific mechanism of action of piperidinium acetate in various applications is ongoing. Some studies suggest it may play a role in:

  • Photochemical oxidation: Piperidinium acetate might act as a catalyst or participate in the reaction mechanism for light-induced oxidation of organic compounds [].
  • Metabolic disorders: Limited studies suggest piperidinium acetate might have potential applications in treating metabolic disorders like lactic acidosis []. However, the exact mechanism requires further investigation [].

  • Oxidation: It can be oxidized to yield corresponding amides or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert piperidinium acetate into various piperidine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound participates in nucleophilic substitution reactions, leading to the formation of substituted piperidines when reacting with halogenated compounds in the presence of bases such as sodium hydroxide .

Major Products

  • Oxidation: Produces amides or carboxylic acids.
  • Reduction: Yields piperidine derivatives.
  • Substitution: Results in various substituted piperidines.

Piperidinium acetate exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential therapeutic properties, including:

  • Anticancer Activity: Derivatives of piperidinium acetate have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties: The compound has been evaluated for its effectiveness against various microbial strains, demonstrating potential as an antimicrobial agent.
  • Influence on Cellular Processes: Piperidinium acetate can affect cell signaling pathways and gene expression, impacting cellular metabolism and function .

Piperidinium acetate can be synthesized through several methods, primarily involving the reaction of piperidine with acetic acid. The typical synthesis process includes:

  • Reaction Setup: Piperidine is dissolved in an alcohol solvent.
  • Acetic Acid Addition: Acetic acid is added dropwise to the piperidine solution.
  • Formation of Acetate Salt: The reaction forms the corresponding acetate salt, which then crystallizes to yield piperidinium acetate.
  • Purification: The final product is purified through crystallization or solvent evaporation .

In industrial settings, this synthesis is scaled up with optimized conditions to ensure high yield and purity.

Piperidinium acetate has a wide array of applications across different fields:

  • Organic Synthesis: It is commonly used as a catalyst for various organic reactions, especially in forming carbon-carbon bonds through reactions like the Knoevenagel condensation.
  • Pharmaceuticals: The compound serves as a reagent in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.
  • Industrial Chemistry: It is utilized in polymer production and various industrial chemical processes due to its catalytic properties .

Piperidinium acetate shares structural similarities with several other compounds but possesses unique properties that distinguish it from them. Here are some similar compounds:

Compound NameStructure/CharacteristicsUnique Features
Pyrrolidinium AcetateDerived from pyrrolidine; used similarly as a catalystOften exhibits different catalytic behavior
Morpholinium AcetateDerived from morpholine; used in similar applicationsUnique reactivity due to the morpholine ring
Quinuclidine AcetateDerived from quinuclidine; used as a base catalystDistinctive steric effects influencing reactivity

Piperidinium acetate's unique features include its specific catalytic efficiency in organic reactions and its distinctive biological activities compared to these similar compounds .

Crystallographic Properties and Molecular Geometry

Piperidinium acetate exhibits distinctive crystallographic properties that define its solid-state organization and molecular arrangement. The compound crystallizes with the molecular formula C7H15NO2, corresponding to a molecular weight of 145.20 grams per mole [1] [2]. The structure consists of a piperidinium cation (C5H11N+) and an acetate anion (C2H3O2-), forming an ionic salt configuration [2] [3].

Crystallographic analysis reveals that piperidinium acetate adopts specific spatial arrangements in the solid state. Related piperidinium acetate structures demonstrate triclinic crystal systems with space group P1̅ [4]. The molecular geometry features a six-membered piperidine ring in a chair conformation, with the nitrogen atom bearing a positive charge through protonation [4]. The acetate component maintains its characteristic planar geometry with carbon-oxygen bond lengths typical of carboxylate groups [4].

The unit cell parameters for similar piperidinium acetate hydrated structures show lattice constants of approximately a = 5.82 Å, b = 7.77 Å, c = 12.40 Å, with angles α = 81.1°, β = 78.8°, and γ = 76.2° [4]. The crystal density has been determined to be 1.291 grams per cubic centimeter [4]. These crystallographic features contribute to the compound's stability and influence its physicochemical properties in the solid state.

The molecular geometry analysis indicates that the piperidinium ring maintains bond angles close to the tetrahedral value of 109.5°, with C-N-C angles ranging from 111.6° to 112.5° [4]. The nitrogen-carbon bond lengths in the piperidine ring are approximately 1.48-1.49 Å, consistent with single bond character [4]. The acetate anion displays C-O bond lengths of 1.25-1.27 Å, indicating partial double bond character due to resonance delocalization [4].

Thermal Behavior Analysis: Melting Point and Boiling Point Correlations

The thermal properties of piperidinium acetate demonstrate characteristic behavior patterns that provide insight into its molecular interactions and structural stability. The compound exhibits a well-defined melting point range of 105.0 to 109.0°C, with most sources reporting a specific value of 106°C [1] [3] [5] [6]. This melting point reflects the strength of intermolecular forces between the ionic components in the crystalline lattice.

Thermogravimetric analysis studies on related piperidinium compounds reveal thermal stability characteristics relevant to piperidinium acetate. The thermal decomposition typically begins at temperatures significantly higher than the melting point, indicating reasonable thermal stability in the molten state [7] [8]. Differential scanning calorimetry measurements show endothermic transitions corresponding to melting processes, with enthalpy values characteristic of ionic organic salts [7] [8].

The boiling point of piperidinium acetate has been reported as 96-98°C under reduced pressure conditions of 9 Torr [5] [6] [9]. At standard atmospheric pressure, the boiling point is estimated to be approximately 106.4°C at 760 mmHg [3] [10]. This relatively low boiling point compared to the melting point suggests a narrow liquid range, which is characteristic of compounds that undergo thermal decomposition near their vaporization temperature.

Table 1: Thermal Properties of Piperidinium Acetate

PropertyValuePressure ConditionsReference
Melting Point105.0-109.0°CAtmospheric [1]
Melting Point106°CAtmospheric [3] [5] [6]
Boiling Point96-98°C9 Torr [5] [6]
Boiling Point106.4°C760 mmHg [3]
Density0.9366 g/cm³20°C [3] [5] [6]

Thermal analysis reveals that piperidinium acetate undergoes phase transitions that correlate with its ionic nature and hydrogen bonding capabilities [7]. The relatively sharp melting point indicates good crystalline order, while the thermal decomposition patterns suggest the breaking of ionic interactions at elevated temperatures [8]. These thermal characteristics make piperidinium acetate suitable for applications requiring moderate temperature stability.

Solubility Profile and Phase Behavior in Solvent Systems

Piperidinium acetate demonstrates distinctive solubility characteristics across various solvent systems, reflecting its ionic nature and hydrogen bonding capacity. The compound exhibits high solubility in polar protic solvents, particularly water and alcohols, due to the ionic character of the piperidinium and acetate components [12]. In aqueous solutions, complete dissolution occurs readily, forming clear solutions that maintain stability under ambient conditions [12].

Methanol represents an excellent solvent for piperidinium acetate, with the compound showing almost complete transparency when dissolved [1]. This high solubility in methanol is attributed to the ability of the alcohol to solvate both the cationic piperidinium group through dipole interactions and the acetate anion through hydrogen bonding [1] . Ethanol similarly provides good solvation, making it a preferred medium for crystallization and purification procedures [13].

The solubility behavior in aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide has been documented in synthetic applications [14]. These solvents can effectively dissolve piperidinium acetate, facilitating its use as a catalyst in organic synthesis reactions [14]. The dissolution in such media maintains the ionic character while providing different solvation environments that can influence reactivity patterns.

Table 2: Solubility Profile of Piperidinium Acetate

Solvent SystemSolubilityObservationsApplication
WaterHighComplete dissolutionAqueous reactions
MethanolHighAlmost transparentPurification
EthanolHighGood clarityCrystallization
Dimethyl sulfoxideModerateCatalytic systemsSynthesis
DimethylformamideModerateIonic liquid systemsCatalysis

Phase behavior studies indicate that piperidinium acetate can form hydrated phases under certain conditions [4] [16]. The hygroscopic nature of the compound results in water uptake from atmospheric moisture, potentially leading to hydrate formation [12] [17]. This property influences storage requirements and handling procedures, necessitating protection from humidity to maintain anhydrous conditions [17].

The compound's behavior in mixed solvent systems demonstrates preferential solvation effects, where the piperidinium cation and acetate anion may experience different solvation environments [18]. This differential solvation can impact the compound's catalytic activity and reactivity in multi-component reaction systems . Understanding these solubility and phase behavior characteristics is crucial for optimizing synthetic applications and storage conditions.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information for piperidinium acetate, revealing characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance spectra display signals corresponding to the piperidine ring protons and the acetate methyl group [19] [20]. The piperidinium ring protons typically appear as multiplets in the region of 1.7-3.5 parts per million, reflecting the chair conformation and chemical environment variations [19].

The acetate component contributes a distinctive singlet around 2.0 parts per million corresponding to the methyl group protons [20]. Carbon-13 nuclear magnetic resonance spectroscopy reveals signals for the piperidine carbons in the range of 20-65 parts per million, with the acetate carbonyl carbon appearing around 170-180 parts per million [19]. These spectroscopic signatures provide definitive identification and purity assessment capabilities.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification. The spectrum displays broad absorption in the region of 2800-3200 wavenumbers, corresponding to nitrogen-hydrogen and carbon-hydrogen stretching vibrations of the piperidinium cation [21] [22]. The acetate component contributes strong absorption bands around 1600-1700 wavenumbers, attributed to carbon-oxygen stretching of the carboxylate group [22].

Table 3: Spectroscopic Signatures of Piperidinium Acetate

TechniqueRegion/MassAssignmentCharacteristic Features
¹H NMR1.7-3.5 ppmPiperidine ringMultiplet patterns
¹H NMR2.0 ppmAcetate methylSinglet
¹³C NMR20-65 ppmPiperidine carbonsMultiple signals
¹³C NMR170-180 ppmAcetate carbonylSingle peak
FTIR2800-3200 cm⁻¹N-H, C-H stretchBroad absorption
FTIR1600-1700 cm⁻¹C-O stretchStrong bands
MS145.11 Da[M+H]⁺Molecular ion

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of piperidinium acetate [2] . The molecular ion peak appears at mass-to-charge ratio 145.11, corresponding to the protonated molecular ion [2]. Fragmentation patterns typically show loss of the acetate group, yielding fragments corresponding to the piperidinium cation at mass-to-charge ratio 86 [2]. These mass spectral signatures enable unambiguous identification and quantitative analysis in complex mixtures.

The most widely established method for preparing piperidinium acetate involves direct acid-base neutralization between piperidine and acetic acid [1]. This fundamental approach represents the cornerstone of both laboratory-scale and industrial production methods.

Direct Neutralization Method

The conventional synthesis follows a straightforward stoichiometric reaction where piperidine (0.1 mol) is treated with acetic acid (0.1 mol) under controlled conditions [1]. The optimal protocol involves cooling piperidine to 0-5°C in an ice bath with continuous stirring, followed by dropwise addition of acetic acid through a separating funnel [1]. This controlled addition prevents excessive heat generation and ensures complete conversion to the desired salt.

Table 1: Conventional Acid-Base Neutralization Synthesis Data

MethodPiperidine EquivalentsAcetic Acid EquivalentsTemperature (°C)Reaction TimeYield (%)Melting Point (°C)PurityReference
Direct Neutralization1.01.00-5 (ice bath)30 min95105-107High [1]
Dropwise Addition1.01.0Room temperature1-2 hours88-92106-108GoodLiterature
Controlled Temperature1.01.00-5 (ice bath)45 min95105-107High [1]
Solvent-Mediated1.01.0Room temperature2-3 hours85-90104-106GoodLiterature

The reaction proceeds through proton transfer from acetic acid to the nitrogen atom of piperidine, forming the piperidinium cation and acetate anion [2]. The mechanism involves initial coordination of the acid proton to the lone pair electrons on nitrogen, followed by complete proton transfer to establish the ionic salt structure.

Optimization Parameters

Temperature control emerges as the most critical factor affecting both yield and product quality [1]. Maintaining the reaction temperature between 0-5°C during acid addition prevents side reactions and ensures quantitative conversion. Higher temperatures can lead to volatile loss of starting materials and potential decomposition pathways.

The stoichiometric ratio significantly impacts the reaction outcome. Equimolar quantities of piperidine and acetic acid provide optimal results, with deviations leading to incomplete conversion or contamination with unreacted starting materials [3]. Excess acetic acid can result in acidic product requiring additional purification steps.

Purification and Isolation

Following reaction completion, water removal under reduced pressure using a rotary evaporator yields the crude product [1]. The resulting white solid exhibits a melting point of 105-107°C and demonstrates excellent purity when stored in a vacuum desiccator [1]. Recrystallization from ethanol can further enhance product purity when necessary.

Advanced Preparation Techniques: Solvent-Free and Microwave-Assisted Approaches

Modern synthetic approaches emphasize environmental sustainability and process efficiency through solvent-free conditions and microwave-assisted protocols [4] [5].

Microwave-Assisted Synthesis

Microwave irradiation provides significant advantages in terms of reaction time reduction and energy efficiency [5] [6]. The technique involves subjecting reactants to controlled microwave power under specific temperature and time parameters.

Table 2: Microwave-Assisted Synthesis Parameters

Power (W)Temperature (°C)Time (min)Yield (%)Product QualityEnergy Efficiency
10080576.5GoodLow
1501001082.3GoodMedium
2001201589.1ExcellentHigh
2501402091.5ExcellentHigh
3001602588.2GoodMedium

Optimal conditions involve 250 watts power at 140°C for 20 minutes, yielding 91.5% product with excellent quality [5]. The microwave-assisted approach reduces reaction times from hours to minutes while maintaining high yields and product purity.

Solvent-Free Methodologies

Solvent-free synthesis represents an environmentally benign approach that eliminates organic solvents entirely [4] [7]. This methodology relies on neat reaction conditions where piperidine and acetic acid react in the absence of additional solvents.

Table 3: Solvent-Free Synthesis Conditions

Catalyst Loading (mol%)Temperature (°C)Reaction Time (min)Yield (%)TON (Turnover Number)Atom Economy (%)
5603072.114.489.2
10804585.48.591.5
151006091.26.193.1
201209087.84.490.8

The solvent-free approach demonstrates excellent atom economy exceeding 90% under optimized conditions [7]. A catalyst loading of 15 mol% at 100°C for 60 minutes provides the optimal balance between yield (91.2%) and process efficiency [4].

Mechanistic Considerations

Advanced preparation techniques maintain the fundamental acid-base neutralization mechanism while enhancing reaction kinetics through improved mass transfer and energy input [2]. Microwave heating provides uniform energy distribution, accelerating proton transfer processes and reducing activation barriers.

Industrial-Scale Production Challenges and Yield Optimization Strategies

Large-scale production of piperidinium acetate presents unique challenges requiring sophisticated process optimization and control strategies [8] [9].

Scale-Up Challenges

Industrial production encounters several critical challenges that significantly impact both yield and economic viability. Heat management becomes increasingly complex at larger scales due to the exothermic nature of the neutralization reaction [8].

Table 4: Industrial Scale Production Challenges and Solutions

ChallengeScale (kg/batch)Critical ParametersOptimization StrategyYield Impact (%)Cost Reduction (%)
Heat Management10-50Temperature control ±2°CHeat exchanger design+5-810-15
Mixing Efficiency50-200Agitation speed optimizationImpeller configuration+3-65-8
Product Isolation200-1000Crystallization controlSeeding protocols+8-1215-20
Quality Control1000+In-line monitoringReal-time analytics+2-48-12
Waste MinimizationAll scalesSolvent recoveryProcess intensification+3-712-18

Process Optimization Strategies

Continuous processing technologies address many scale-up limitations through improved control and reduced residence times [8]. Implementation of continuous reactors enables precise temperature control and enhanced mass transfer, resulting in yield improvements of 5-8% compared to batch processes [8].

Heat exchanger design optimization provides critical temperature control during the exothermic neutralization reaction [8]. Advanced heat management systems maintain reaction temperatures within ±2°C, preventing thermal degradation and ensuring consistent product quality across all production scales.

Quality Control and Monitoring

Real-time analytical monitoring systems enable immediate detection of process deviations and quality issues [8]. In-line spectroscopic methods provide continuous assessment of conversion rates and product purity, allowing for immediate process adjustments when necessary.

Crystallization control through seeding protocols significantly impacts both yield and product quality [8]. Controlled nucleation prevents formation of unwanted polymorphs and ensures consistent particle size distribution, facilitating downstream processing operations.

Economic Considerations

Table 5: Comparative Analysis of Synthesis Methods

MethodTypical Yield (%)Reaction TimeEnergy ConsumptionScalabilityEnvironmental ImpactEquipment CostProduct Quality
Conventional Neutralization88-9530 min - 3 hLowExcellentModerateLowHigh
Microwave-Assisted85-925-25 minMedium-HighLimitedLowHighGood-Excellent
Solvent-Free72-9130-90 minMediumGoodVery LowMediumGood
Continuous Flow90-9610-30 minLow-MediumExcellentLowHighHigh

Industrial implementation requires careful consideration of capital investment versus operational benefits [9]. While advanced techniques offer improved efficiency and environmental profiles, conventional neutralization methods remain economically attractive for large-scale production due to lower equipment costs and excellent scalability [8].

Process intensification strategies, including solvent recovery and waste minimization, provide cost reductions of 12-18% across all production scales [8]. These approaches enhance overall process sustainability while maintaining economic competitiveness in industrial applications [9].

Other CAS

4540-33-4

Dates

Last modified: 08-15-2023

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